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molecular formula C7H10N2 B1293956 N-Methyl-o-phenylenediamine CAS No. 4760-34-3

N-Methyl-o-phenylenediamine

Cat. No. B1293956
M. Wt: 122.17 g/mol
InChI Key: RPKCLSMBVQLWIN-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

N-Methyl-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Cheeseman (J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.23 g, 22.1 mmol) and N-methyl-1,2-diaminobenzene (332 mg, 2.72 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH. The gray brown solid was further dried under vacuum (0.1 torr, 25° C.) to give 274.3 mg (57.2%). A portion of this solid was further purified by recrystallization from 50 mL EtOH and treatment with activated charcoal to give fluffy pale yellow crystals which were collected by vacuum filtration and rinsed with cold EtOH to yield 104.9 mg. 1H NMR (d6 -DMSO) δ 3.50 (s, 3H, CH3), 7.16 (m, 3H, ArH), 7.36 (m, 1H, ArH), 12.01 (s, 1H, NH). EIMS 176 (M+, 52), 148 (33), 119 (100, bp).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 33 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[CH3:11][NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19]>>[CH3:11][N:12]1[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:19][C:1](=[O:8])[C:2]1=[O:4]

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
332 mg
Type
reactant
Smiles
CNC1=C(C=CC=C1)N
Step Two
Name
( 33 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH
CUSTOM
Type
CUSTOM
Details
The gray brown solid was further dried under vacuum (0.1 torr, 25° C.)
CUSTOM
Type
CUSTOM
Details
to give 274.3 mg (57.2%)
CUSTOM
Type
CUSTOM
Details
A portion of this solid was further purified by recrystallization from 50 mL EtOH and treatment with activated charcoal
CUSTOM
Type
CUSTOM
Details
to give fluffy pale yellow crystals which
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with cold EtOH
CUSTOM
Type
CUSTOM
Details
to yield 104.9 mg

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(NC2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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